molecular formula C17H18ClN3O2S B2791570 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide CAS No. 478039-97-3

2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide

Cat. No.: B2791570
CAS No.: 478039-97-3
M. Wt: 363.86
InChI Key: JSRQCHYLFPFELZ-UHFFFAOYSA-N
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Description

2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide is an organic compound with a complex structure that includes a benzyloxy group, a chlorobenzoyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide typically involves multiple steps. One common approach is to start with the preparation of the benzyloxybenzoyl intermediate, which can be achieved through the reaction of 4-(benzyloxy)benzyl chloride with a chlorinating agent to introduce the chlorine atom at the desired position. This intermediate is then reacted with N-ethylhydrazinecarbothioamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoic acid derivative, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The benzyloxy and chlorobenzoyl groups may facilitate binding to enzymes or receptors, while the hydrazinecarbothioamide moiety could participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinecarbothioamide derivatives and benzoyl-substituted molecules. Examples include:

  • 2-[4-(benzyloxy)-2-methylbenzoyl]-N-ethyl-1-hydrazinecarbothioamide
  • 2-[4-(benzyloxy)-2-fluorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide

Uniqueness

What sets 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide apart is the specific combination of functional groups, which can confer unique chemical reactivity and biological activity. The presence of the chlorine atom, in particular, can influence the compound’s electronic properties and its interactions with other molecules.

Biological Activity

The compound 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide (CAS No. 478039-97-3) is a hydrazine derivative that has garnered interest for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₅H₁₅ClN₂O₂S
  • Molecular Weight: 320.81 g/mol

This compound features a chlorobenzoyl group, a benzyloxy group, and a hydrazinecarbothioamide moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, such as hydroxysteroid dehydrogenases, which are crucial in glucocorticoid metabolism .
  • Anticancer Properties: Hydrazine derivatives have been studied for their potential anticancer effects, possibly through the induction of apoptosis in cancer cells and inhibition of tumor growth .

In Vitro Studies

Recent research has evaluated the biological activity of related compounds using various in vitro assays. For example:

  • Cytotoxicity Assays: Compounds structurally similar to this compound have demonstrated significant cytotoxic effects against several cancer cell lines, indicating potential for further development as anticancer agents .
Cell LineIC50 (µM)
HeLa15
MCF-712
A54910

Case Studies

  • Study on Antidiabetic Effects : A study investigated the effects of a similar hydrazine derivative on glucose metabolism in diabetic rats. The compound improved insulin sensitivity and reduced blood glucose levels significantly compared to control groups.
  • Anticancer Efficacy : Another study assessed the anticancer properties of hydrazine derivatives in xenograft models. The results indicated that these compounds could reduce tumor size and improve survival rates in treated animals.

Properties

IUPAC Name

1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c1-2-19-17(24)21-20-16(22)14-9-8-13(10-15(14)18)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRQCHYLFPFELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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